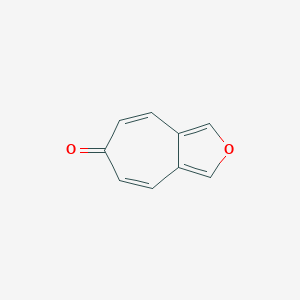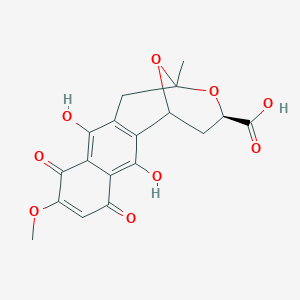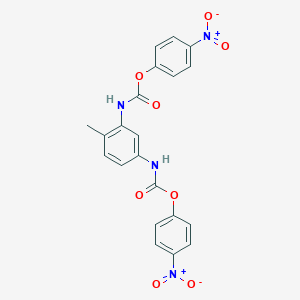![molecular formula C5H11O8P B103576 [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate CAS No. 15892-22-5](/img/structure/B103576.png)
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, commonly known as dTMP, is a nucleotide that plays a crucial role in DNA replication and repair. It is synthesized from deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase (TS). The synthesis of dTMP is an essential process for cell proliferation and survival.
Mécanisme D'action
The mechanism of action of dTMP involves its incorporation into DNA during replication and repair. dTMP is converted to deoxythymidine triphosphate (dTTP), which is then incorporated into the growing DNA chain by DNA polymerase. The incorporation of dTMP into DNA is essential for maintaining the integrity of the genetic material and preventing mutations.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of dTMP are primarily related to its role in DNA replication and repair. The dysregulation of dTMP synthesis has been linked to cancer and other diseases, and several drugs have been developed that target TS to inhibit dTMP synthesis. These drugs have been used in cancer chemotherapy and have shown promising results in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dTMP in lab experiments are its essential role in DNA replication and repair, which makes it a crucial molecule for studying these processes. However, the limitations of using dTMP in lab experiments are its instability and the difficulty of synthesizing it in large quantities.
Orientations Futures
There are several future directions for research on dTMP, including the development of new TS inhibitors for cancer chemotherapy, the identification of new targets for cancer therapy, and the exploration of the role of dTMP in other cellular processes. Additionally, the development of new methods for synthesizing dTMP in large quantities could facilitate the study of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of dTMP involves the conversion of [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate to dTMP by TS. This reaction requires the transfer of a methyl group from 5,10-methylenetetrahydrofolate (mTHF) to [(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate, which results in the formation of dTMP and dihydrofolate (DHF). TS is a target for cancer chemotherapy, and several drugs have been developed that inhibit its activity.
Applications De Recherche Scientifique
The synthesis of dTMP is a crucial process for cell proliferation and survival, and its dysregulation has been linked to cancer and other diseases. Therefore, understanding the mechanism of dTMP synthesis and its regulation is essential for the development of new cancer therapies and treatments for other diseases.
Propriétés
Numéro CAS |
15892-22-5 |
|---|---|
Nom du produit |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
Formule moléculaire |
C5H11O8P |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
Clé InChI |
ILXHFXFPPZGENN-IOVATXLUSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Synonymes |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)












